![molecular formula C8H10F3NO2 B2720818 1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol CAS No. 866135-03-7](/img/structure/B2720818.png)
1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is a chemical compound with the molecular formula C8H10F3NO2 . It is a solid substance and has a molecular weight of 209.17 .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is 1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is a solid substance .Aplicaciones Científicas De Investigación
Heteroaryl Replacements in Trifluoro-3-Amino-2-Propanols
Research on trifluoro-3-amino-2-propanols, including modifications with heteroaryl groups like furyl analogues, has shown these compounds to be potent inhibitors of cholesteryl ester transfer protein (CETP). Such modifications enhance their potency, suggesting potential applications in biochemical pathways involving CETP, a critical factor in lipid metabolism (Massa et al., 2001).
Solvent Effects on Peptide Structures
Trifluoroethanol (TFE), a related compound, has been studied for its ability to stabilize α-helical structures in peptides. This property is utilized in conformational studies of peptides and proteins, providing a tool for understanding protein folding and structure-function relationships in a non-aqueous environment (Myers et al., 1998).
Catalytic and Synthetic Applications
Trifluoroethanol has also found use as a recyclable medium in promoting one-pot synthesis of α-amino nitriles and phosphonates, demonstrating the potential of fluoroalcohols in facilitating environmentally friendly chemical syntheses (Heydari et al., 2009).
Fluorine Effects on Protein and Peptide Behavior
The introduction of fluorine atoms, as seen in trifluoroethanol, significantly impacts the behavior of proteins and peptides. These effects include the induction of α-helical structures and denaturation of native protein structures, providing insights into the role of fluorine in bioactive molecule design (Hong et al., 1999).
Fluorinated Polyimides for Optical and Electronic Applications
Research on trifluoromethyl-substituted polyimides highlights the role of fluorinated compounds in creating materials with low dielectric constants, high optical transparency, and excellent thermal stability. These properties are critical for applications in electronics and optoelectronics, suggesting potential uses for related fluorinated compounds in material science (Tao et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(furan-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPXZLRQMSDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

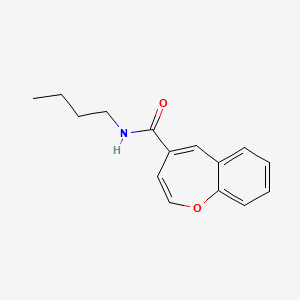

![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)

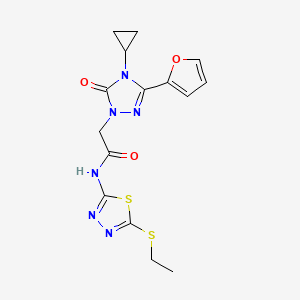
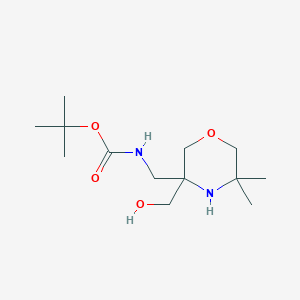


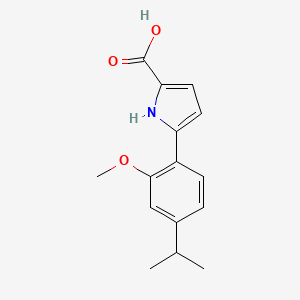
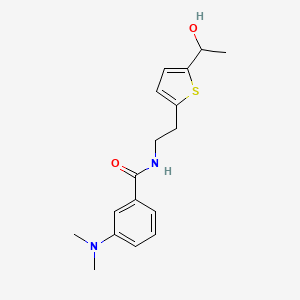
![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)
